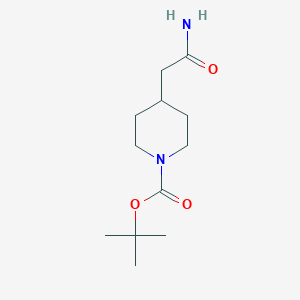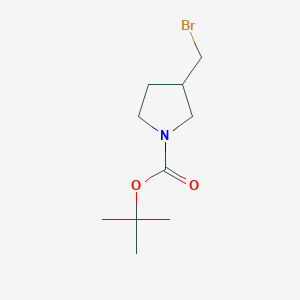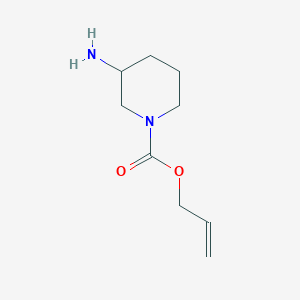
tert-ブチル 4-(2-アミノ-2-オキソエチル)ピペリジン-1-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is a versatile compound used in a wide variety of scientific research applications. It is a synthetic organic compound composed of piperidine, a heterocyclic amine, and a carboxylic acid group. This compound has a wide range of properties and applications, including its use in organic synthesis, as a reagent in chemical reactions, and as a catalyst in biochemical and physiological processes. In
科学的研究の応用
Pim-1阻害剤の合成
tert-ブチル 4-(2-アミノ-2-オキソエチル)ピペリジン-1-カルボキシレート: は、Pim-1阻害剤の合成における反応物として使用されます . Pim-1は、細胞生存と増殖に関与するセリン/スレオニンキナーゼをコードするプロトオンコジーンです。Pim-1を標的とする阻害剤は、さまざまな癌の治療における潜在的な治療用途があります。
II型糖尿病に対するGPR119アゴニストの開発
この化合物は、選択的なGPR119アゴニストの開発における前駆体として役立ちます . GPR119は、グルコース恒常性に関係するGタンパク質共役受容体です。この受容体に対するアゴニストは、インスリン分泌とグルコース調節における役割のため、II型糖尿病の潜在的な治療法として研究されています。
アルデヒドのα-アリール化
有機合成において、tert-ブチル 4-(2-アミノ-2-オキソエチル)ピペリジン-1-カルボキシレートは、アルデヒドのα-アリール化における反応物として用いられます . この反応は、複雑な有機分子の構築における基本的なステップである炭素-炭素結合を構築するために不可欠です。
アルデヒドのエナンチオ選択的α-ベンジル化
この化合物は、光レドックス有機触媒によるアルデヒドのエナンチオ選択的α-ベンジル化に使用されます . このプロセスは、エナンチオマー的に純粋な医薬品の合成に不可欠な、分子中のキラル中心を作成するために重要です。
アルデヒドのエナンチオ選択的α-トリフルオロメチル化
また、アルデヒドのエナンチオ選択的α-トリフルオロメチル化にも応用されています . 分子にトリフルオロメチル基を導入すると、その化学的および生物学的特性が大幅に変化する可能性があるため、この反応は医薬品化学において貴重なものです。
キヌクリジン誘導体の合成
ビルディングブロックとして、(S)-キヌクリジン-2-カルボン酸の合成に使用されます . キヌクリジン誘導体は、その生物活性と不斉合成におけるキラルリガンドとして注目されています。
有機触媒によるα-ビニル化反応
この化合物は、エナンチオ選択的有機触媒によるα-ビニル化反応に使用される基質です . このような反応は、分子にビニル基を導入するために重要であり、潜在的な工業用途を持つさまざまな有機化合物の合成に不可欠となる可能性があります。
抗菌活性のスクリーニング
最後に、tert-ブチル 4-(2-アミノ-2-オキソエチル)ピペリジン-1-カルボキシレートの誘導体は、グラム陽性菌とグラム陰性菌の両方に対する抗菌活性についてスクリーニングされています . これは、新しい抗菌剤の発見における潜在的な使用を強調しています。
Safety and Hazards
作用機序
Target of Action
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .
Result of Action
Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
生化学分析
Biochemical Properties
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of complex molecules. For instance, it is used as a reactant in the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, affecting processes such as cell growth and differentiation.
Molecular Mechanism
At the molecular level, tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active sites of enzymes, either blocking substrate access or facilitating the catalytic process . These interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive metabolites. These interactions can affect the levels of various metabolites within cells, thereby influencing metabolic flux . The compound’s role in these pathways underscores its importance in biochemical research and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments can affect its function, enabling it to interact with specific biomolecules and exert its biochemical effects.
特性
IUPAC Name |
tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)8-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBFGLKMWGHNEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647888 |
Source


|
| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782493-57-6 |
Source


|
| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)




